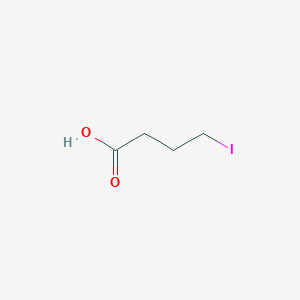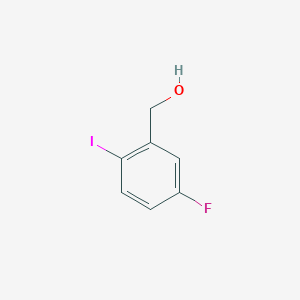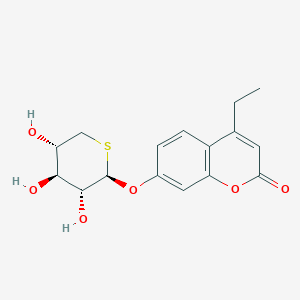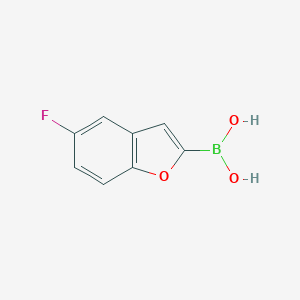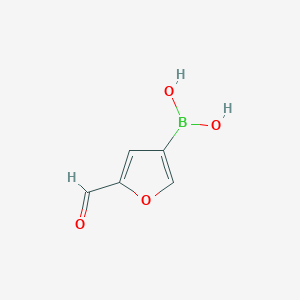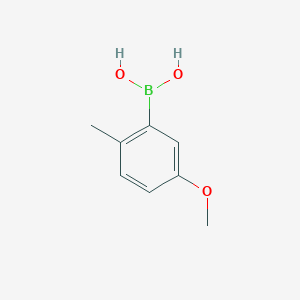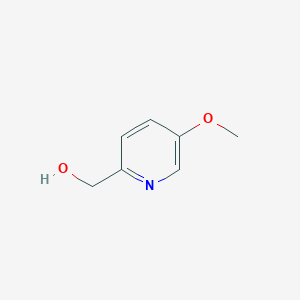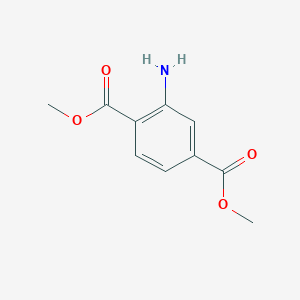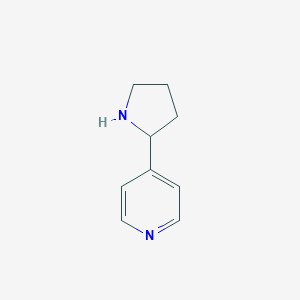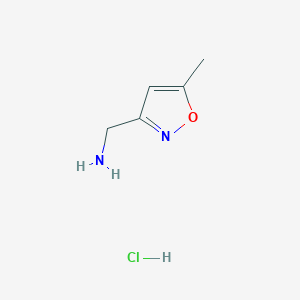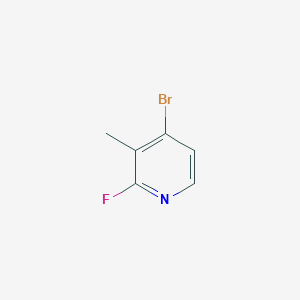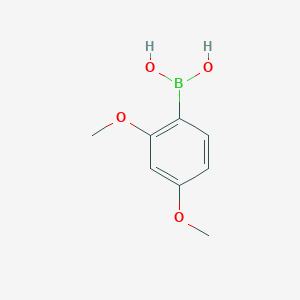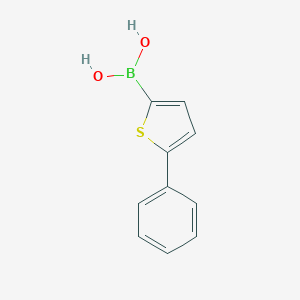
Tauret
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tauret is a naturally occurring peptide that has been found to have various biochemical and physiological effects. It is a member of the neuropeptide family and is involved in the regulation of various physiological processes in the body. Tauret has been studied extensively for its potential therapeutic applications, and its mechanism of action is being investigated to understand its role in the body.
Wirkmechanismus
The mechanism of action of Tauret is not fully understood, but it is believed to act through the activation of specific receptors in the body. Tauret binds to the Tauret receptor, which is a G protein-coupled receptor, and activates a signaling cascade that leads to the regulation of various physiological processes.
Biochemische Und Physiologische Effekte
Tauret has been found to have various biochemical and physiological effects. It has been shown to regulate blood pressure by promoting vasodilation and inhibiting vasoconstriction. Tauret also regulates water and electrolyte balance by promoting water reabsorption in the kidneys. Additionally, Tauret has neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying Tauret is that it is a naturally occurring peptide, which makes it easier to study in vivo. However, one limitation is that the mechanism of action of Tauret is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of Tauret. One direction is to further investigate its mechanism of action to understand how it regulates various physiological processes. Another direction is to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the role of Tauret in the regulation of blood pressure, water balance, and electrolyte balance.
Synthesemethoden
Tauret is synthesized in the body by the enzymatic cleavage of its precursor protein, pro-Tauret. Pro-Tauret is synthesized in the hypothalamus and transported to the posterior pituitary gland, where it is cleaved to produce Tauret. Tauret is then released into the bloodstream and acts on various target tissues in the body.
Wissenschaftliche Forschungsanwendungen
Tauret has been extensively studied for its potential therapeutic applications. It has been found to have various physiological effects, including the regulation of blood pressure, water balance, and electrolyte balance. Tauret has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
133867-05-7 |
|---|---|
Produktname |
Tauret |
Molekularformel |
C22H33NO3S |
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]ethanesulfonic acid |
InChI |
InChI=1S/C22H33NO3S/c1-18(11-12-21-20(3)10-7-14-22(21,4)5)8-6-9-19(2)13-15-23-16-17-27(24,25)26/h6,8-9,11-13,15H,7,10,14,16-17H2,1-5H3,(H,24,25,26)/b9-6+,12-11+,18-8+,19-13+,23-15? |
InChI-Schlüssel |
JAFZWHCIRJBDTL-YMZFNNDTSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=NCCS(=O)(=O)O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCS(=O)(=O)O)C)C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCS(=O)(=O)O)C)C |
Synonyme |
etinylidene taurine tauret |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



